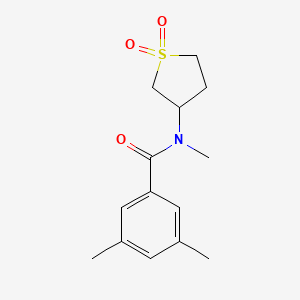

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is a benzamide derivative featuring a tetrahydrothiophene dioxido moiety as part of its amide substituent. The compound’s structure includes a 3,5-dimethyl-substituted benzoyl group and an N-bound tetrahydrothiophene ring sulfone (1,1-dioxide), which imparts distinct electronic and steric properties.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIZWRQNAUWZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Conversion to sulfide derivatives.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of potassium channels.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide acts as a selective activator of GIRK1/2 channels, enhancing potassium ion flow and stabilizing the resting membrane potential. This action can influence various physiological processes, including pain perception, heart rate regulation, and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The compound is compared below with two structurally related benzamides: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-methoxy-N,3,5-trimethylbenzamide ().

Spectroscopic and Analytical Data

While spectroscopic data for the target compound is unavailable, comparisons with analogs highlight trends:

- 1H NMR : Methyl groups in 3,5-dimethylbenzamide derivatives resonate at δ ~2.33 ppm () . The sulfone in the target compound would deshield adjacent protons, likely shifting signals upfield.

- IR : A strong S=O stretch (~1300–1150 cm⁻¹) would distinguish the target compound from hydroxyl (: ~3400 cm⁻¹) or methoxy (: ~2800 cm⁻¹) analogs.

Research Implications and Limitations

The target compound’s unique sulfone-containing substituent differentiates it from hydroxyl- or methoxy-substituted benzamides. However, the lack of direct experimental data necessitates extrapolation from related systems. For example:

- Catalytic Applications : The sulfone group may enhance regioselectivity in C–H activation compared to ’s hydroxyl-directed system , but this requires validation.

- Solubility and Stability : The sulfone’s polarity could improve aqueous solubility relative to ’s methoxy analog, though steric bulk from the tetrahydrothiophene ring might reduce metabolic stability.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H19N2O2S

- Molecular Weight : 281.38 g/mol

- CAS Number : Not explicitly provided in the search results.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in different disease models. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biological processes.

Anticancer Activity

The compound's ability to affect cell proliferation and apoptosis has been explored in various cancer models. Compounds with similar thiophene structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may also possess anticancer properties .

In Vitro Studies

- Cell Line Testing : In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound can inhibit cell growth and induce apoptosis.

- Mechanistic Insights : Studies have highlighted that these compounds may activate apoptotic pathways and inhibit cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 15 | Apoptosis via caspase activation |

| Study 2 | MCF7 | 20 | Cell cycle arrest at G2/M phase |

Computational Studies

Molecular docking studies have suggested that the compound could interact effectively with key biological targets. For example:

- Binding Affinity : Theoretical calculations indicate a favorable binding affinity to Mpro with potential inhibition capabilities.

- Molecular Dynamics : Simulations have shown stability in protein-ligand complexes over time, indicating robust interactions that could be exploited for drug design.

Safety and Toxicity

While specific toxicity data for this compound is scarce, related compounds have undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses revealing low toxicity profiles. Further studies are necessary to fully elucidate the safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.